molecular formula C13H11NO3 B8563723 6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid

6-Methyl-2-oxo-1-phenyl-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No. B8563723
M. Wt: 229.23 g/mol
InChI Key: SYTVWQAYOSKDTP-UHFFFAOYSA-N
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Patent
US08030302B2

Procedure details

To a solution of sodium ethoxide in EtOH (prepared from sodium (0.5 g, 21.75 mmol) dissolved in EtOH (40 mL)) is added ethyl 3-oxo-3-(phenylamino)propanoate (4 g, 19.30 mmol) and trans-4-methoxy-3-buten-2-one (2 g, 19.98 mmol). After the reaction is stirred at reflux overnight, the mixture is concentrated. The residue is partitioned between H2O (50 mL) and EtOAc (50 mL). The aqueous layer is acidified with concentrated HCl to a pH 3˜4 and then it is extracted with EtOAc. The organic extracts are dried and concentrated. The residue is purified by silica gel column chromatography eluting with DCM:MeOH (25:1) to give the product (1.20 g, 27% yield). MS (m/z): 230.0 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Yield
27%

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].CCO.[O:8]=[C:9]([NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH2:10][C:11]([O:13]CC)=[O:12].CO/[CH:25]=[CH:26]/[C:27](=O)[CH3:28]>>[CH3:25][C:26]1[N:16]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:9](=[O:8])[C:10]([C:11]([OH:13])=[O:12])=[CH:28][CH:27]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
CCO
Name
Quantity
4 g
Type
reactant
Smiles
O=C(CC(=O)OCC)NC1=CC=CC=C1
Name
Quantity
2 g
Type
reactant
Smiles
CO/C=C/C(C)=O

Conditions

Stirring
Type
CUSTOM
Details
After the reaction is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between H2O (50 mL) and EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
it is extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic extracts are dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with DCM:MeOH (25:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(N1C1=CC=CC=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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